molecular formula C7H6BClN4O2 B1421106 (1-(6-Chloropyrimidin-4-yl)-1H-pyrazol-4-yl)boronic acid CAS No. 1072945-81-3

(1-(6-Chloropyrimidin-4-yl)-1H-pyrazol-4-yl)boronic acid

Cat. No. B1421106
M. Wt: 224.41 g/mol
InChI Key: FINXKFQNFLSJBL-UHFFFAOYSA-N
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Description

“(1-(6-Chloropyrimidin-4-yl)-1H-pyrazol-4-yl)boronic acid” is a boronic acid derivative with the molecular formula C7H6BClN4O2 . It has a molecular weight of 224.41 g/mol . This compound has gained significant attention in scientific research.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring and a pyrazole ring attached to a boronic acid group . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 224.41 g/mol and a molecular formula of C7H6BClN4O2 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Chemical Reactions and Ligand Behavior

(1-(6-Chloropyrimidin-4-yl)-1H-pyrazol-4-yl)boronic acid exhibits behavior typical of pyrazole and pyrimidine derivatives in chemical reactions, contributing to the formation of diverse heterocyclic compounds. The compound is involved in reactions such as domino reactions, where it contributes to the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline derivatives (Erkin & Ramsh, 2014). Additionally, it serves as a key component in synthesizing heteroaromatic ligands containing a pyrimidine ring, demonstrating its utility in creating complex molecular structures (Ivashchenko et al., 1980).

2. Synthesis of Fused Heterocycles

The compound is used as a starting material or intermediate in the synthesis of fused heterocycles. For instance, it's involved in the formation of pyrazolo[4,3‐d]pyrimidines and other related heterocycles, highlighting its role in the creation of complex and potentially bioactive structures (Rote et al., 2014).

3. In Drug Design and Disease Treatment

This compound also plays a role in the synthesis of molecules with potential pharmacological applications. For example, its derivatives have been used in the synthesis and evaluation of compounds against tuberculosis, demonstrating its relevance in drug discovery and design (Vavaiya et al., 2022).

4. Importance in Medicinal Chemistry

The compound and its related derivatives are prominent in medicinal chemistry. For instance, pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives show potential applications in AIDS chemotherapy, indicating the compound's significance in the development of therapeutic agents (Ajani et al., 2019).

5. Role in Synthesis of Antimicrobial and Anticancer Agents

The compound is integral in synthesizing novel pyrazole derivatives with potential antimicrobial and anticancer activities, emphasizing its crucial role in developing new therapeutic agents (Hafez et al., 2016).

properties

IUPAC Name

[1-(6-chloropyrimidin-4-yl)pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClN4O2/c9-6-1-7(11-4-10-6)13-3-5(2-12-13)8(14)15/h1-4,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINXKFQNFLSJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2=CC(=NC=N2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674401
Record name [1-(6-Chloropyrimidin-4-yl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(6-Chloropyrimidin-4-yl)-1H-pyrazol-4-yl)boronic acid

CAS RN

1072945-81-3
Record name B-[1-(6-Chloro-4-pyrimidinyl)-1H-pyrazol-4-yl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072945-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(6-Chloropyrimidin-4-yl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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